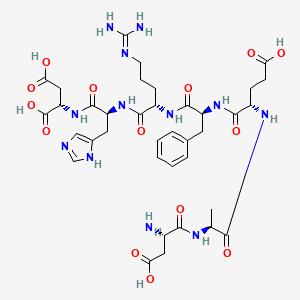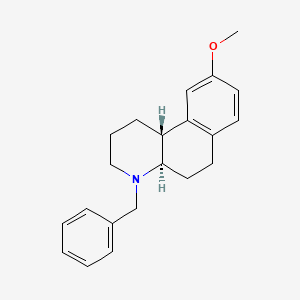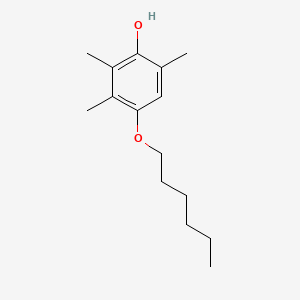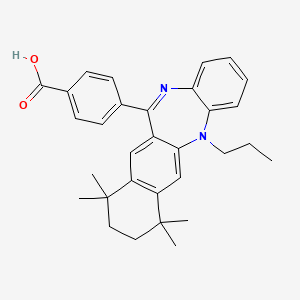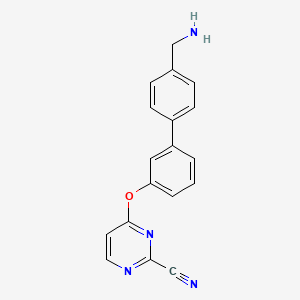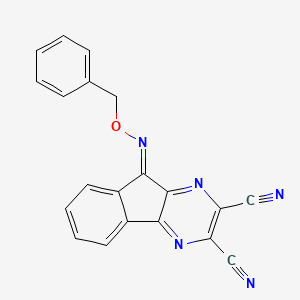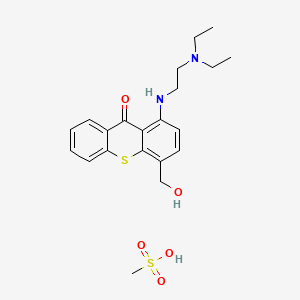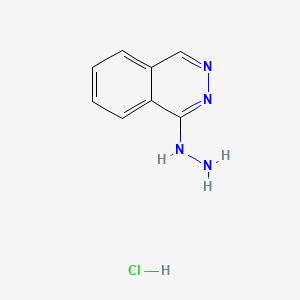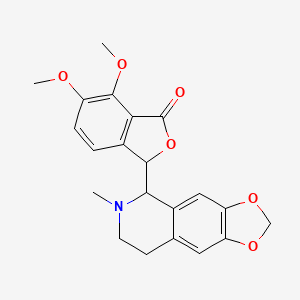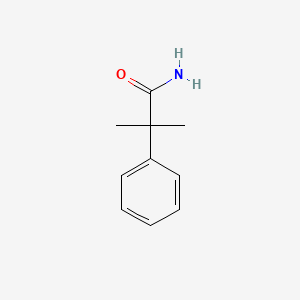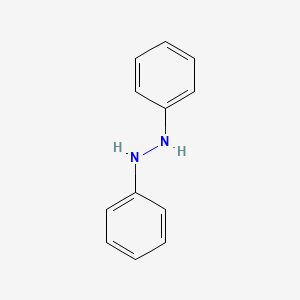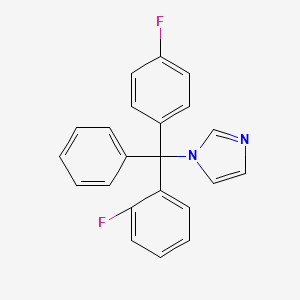
Flutrimazol
Übersicht
Beschreibung
Flutrimazol ist ein breitbandantimykotisches Medikament, das zur topischen Behandlung von oberflächlichen Mykosen der Haut verwendet wird. Es ist ein Imidazol-Derivat, und seine antimykotische Aktivität hat sich in In-vivo- und In-vitro-Studien als vergleichbar mit der von Clotrimazol und höher als die von Bifonazol erwiesen .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 2-Fluorbenzylchlorid mit 4-Fluorbenzylamin beinhaltet, um ein Bis-Benzyl-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter basischen Bedingungen mit Imidazol umgesetzt, um this compound zu erhalten .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound oft mit einer Quasi-Emulsions-Lösungsmitteldiffusionsmethode hergestellt. Dabei werden Mikrospongien gebildet, die this compound mit Polymeren wie Eudragit RS 100 enthalten. Die Mikrospongien werden dann zu Gelen für die topische Anwendung verarbeitet .
Wissenschaftliche Forschungsanwendungen
Flutrimazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung verwendet, um die Synthese und Reaktivität von Imidazol-Derivaten zu untersuchen.
Biologie: Wird auf seine antimykotischen Eigenschaften und seine Auswirkungen auf die Zellmembranen von Pilzen untersucht.
Industrie: Wird in Cremes und Gelen für die topische Anwendung zur Behandlung von Pilzinfektionen verarbeitet.
5. Wirkmechanismus
This compound entfaltet seine antimykotische Wirkung, indem es die Synthese von Ergosterol, einem wichtigen Bestandteil der Zellmembranen von Pilzen, stört. Es hemmt die Aktivität des Enzyms Lanosterol 14 alpha-Demethylase, was zur Anhäufung von toxischen Sterolzwischenprodukten führt und letztendlich zum Zelltod führt .
Ähnliche Verbindungen:
Clotrimazol: Ein weiteres Imidazol-Derivat mit ähnlicher antimykotischer Aktivität.
Bifonazol: Ein Breitbandantimykotikum mit einem anderen Wirkmechanismus.
Ketoconazol: Ein Imidazol-Antimykotikum mit sowohl antimykotischen als auch entzündungshemmenden Eigenschaften.
Einzigartigkeit von this compound: this compound ist einzigartig in seinen dualen antimykotischen und entzündungshemmenden Eigenschaften, was es für die Behandlung von Pilzinfektionen mit einer entzündlichen Komponente vorteilhaft macht. Seine Wirksamkeit bei der Hemmung des Pilzwachstums und der Reduzierung von Entzündungen hat sich als überlegen gegenüber einigen anderen Antimykotika erwiesen .
Wirkmechanismus
Target of Action
Flutrimazole is an imidazole derivative . The primary target of Flutrimazole is the enzyme lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes .
Mode of Action
Flutrimazole works by inhibiting the activity of lanosterol 14α-demethylase . By doing so, it disrupts the biosynthesis of ergosterol . This impairment in the production of ergosterol compromises the integrity of the fungal cell membrane .
Biochemical Pathways
The inhibition of lanosterol 14α-demethylase by Flutrimazole leads to a decrease in the production of ergosterol . Ergosterol is a vital component of the fungal cell membrane, and its deficiency can lead to the denaturation of the fungal cell membrane .
Pharmacokinetics
Flutrimazole has minimal transdermal penetration and long (24 hours) skin retention . The amount of Flutrimazole retained per gram of skin is more than 100 times the minimum inhibitory concentration (MIC) obtained in in vitro studies of dermatomycotic pathogens .
Result of Action
The result of Flutrimazole’s action is the effective management of dermatomycoses and vaginal candidiasis . By inhibiting the synthesis of ergosterol, Flutrimazole causes the denaturation of the fungal cell membrane, leading to the death of the fungal cells .
Action Environment
Flutrimazole is used for the topical treatment of superficial mycoses of the skin . The efficacy and stability of Flutrimazole can be influenced by environmental factors such as the pH and moisture levels of the skin.
Biochemische Analyse
Biochemical Properties
Flutrimazole’s antifungal activity has been demonstrated in both in vivo and in vitro studies . It interferes with the synthesis of ergosterol, a crucial component of fungal cell membranes, by inhibiting the activity of the enzyme lanosterol 14 α-demethylase . This interaction disrupts the cell membrane structure and function, leading to the death of the fungal cells .
Cellular Effects
Flutrimazole’s primary cellular effect is the disruption of fungal cell membrane integrity . By inhibiting the synthesis of ergosterol, Flutrimazole causes an increase in cellular permeability, leading to leakage of essential cellular components . This results in the inhibition of fungal cell growth and replication .
Molecular Mechanism
Flutrimazole exerts its effects at the molecular level by binding to the enzyme lanosterol 14 α-demethylase . This enzyme is involved in the biosynthesis of ergosterol . By inhibiting this enzyme, Flutrimazole prevents the conversion of lanosterol to ergosterol, disrupting the production of an essential component of the fungal cell membrane .
Subcellular Localization
Given its mechanism of action, Flutrimazole is likely to be localized to the cell membrane of fungal cells, where it disrupts the synthesis of ergosterol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Flutrimazole can be synthesized through a multi-step process involving the reaction of 2-fluorobenzyl chloride with 4-fluorobenzylamine to form a bis-benzyl intermediate. This intermediate is then reacted with imidazole under basic conditions to yield flutrimazole .
Industrial Production Methods: In industrial settings, flutrimazole is often produced using a quasi-emulsion solvent diffusion method. This involves the formation of microsponges containing flutrimazole with polymers like Eudragit RS 100. The microsponges are then formulated into gels for topical application .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Flutrimazol unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins des Imidazolrings und der fluorierten aromatischen Ringe. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Beinhalten typischerweise nukleophile oder elektrophile Reagenzien unter milden bis moderaten Bedingungen.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktionsreaktionen: Beinhalten oft Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation von this compound beispielsweise zur Bildung von hydroxylierten Derivaten führen .
Vergleich Mit ähnlichen Verbindungen
Clotrimazole: Another imidazole derivative with similar antifungal activity.
Bifonazole: A broad-spectrum antifungal agent with a different mechanism of action.
Ketoconazole: An imidazole antifungal with both antifungal and anti-inflammatory properties.
Uniqueness of Flutrimazole: Flutrimazole is unique in its dual antifungal and anti-inflammatory properties, making it advantageous for treating fungal infections with an inflammatory component. Its efficacy in inhibiting fungal growth and reducing inflammation has been demonstrated to be superior to some other antifungal agents .
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N2/c23-19-12-10-18(11-13-19)22(26-15-14-25-16-26,17-6-2-1-3-7-17)20-8-4-5-9-21(20)24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMWCHQXCUNUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869622 | |
| Record name | Flutrimazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119006-77-8 | |
| Record name | Flutrimazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119006-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flutrimazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119006778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flutrimazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13425 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flutrimazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30869622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2-fluorophenyl)-(4-fluorophenyl)-phenylmethyl]imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUTRIMAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776S0UP252 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


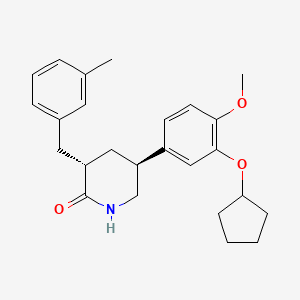
![4-methyl-8-phenoxy-1-(2-phenylethyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B1673418.png)
